molecular formula C14H12N2O6 B1391669 [5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1216604-77-1

[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Cat. No.: B1391669
CAS No.: 1216604-77-1
M. Wt: 304.25 g/mol
InChI Key: LULWYHXPGYGMER-UHFFFAOYSA-N
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Description

[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid: is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran moiety, an oxadiazole ring, and an acetic acid group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with ethyl bromoacetate under basic conditions to form 7-ethoxy-2-benzofuran.

    Oxadiazole Ring Formation: The oxadiazole ring is often formed by the reaction of hydrazine derivatives with carboxylic acids or their derivatives. In this case, the intermediate benzofuran compound reacts with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.

    Final Coupling: The final step involves the coupling of the oxadiazole intermediate with chloroacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amine derivatives.

    Substitution: The ethoxy group on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and antifungal activities. The presence of the oxadiazole ring is particularly significant, as oxadiazoles are known for their bioactivity.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential as anti-inflammatory and anticancer agents. The combination of the benzofuran and oxadiazole moieties is thought to contribute to these activities.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole and benzofuran moieties. These interactions can lead to the modulation of biological pathways involved in inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    [5-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    [5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetic acid: Contains a thiadiazole ring instead of an oxadiazole ring.

    [5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propionic acid: Similar structure but with a propionic acid group instead of an acetic acid group.

Uniqueness

The uniqueness of [5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ethoxy group on the benzofuran ring, in particular, may influence its solubility and interaction with biological targets, differentiating it from similar compounds.

Properties

IUPAC Name

2-[5-(7-ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c1-2-20-9-5-3-4-8-6-10(21-12(8)9)13-15-16(7-11(17)18)14(19)22-13/h3-6H,2,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULWYHXPGYGMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=NN(C(=O)O3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 2
[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 3
[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 6
[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

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